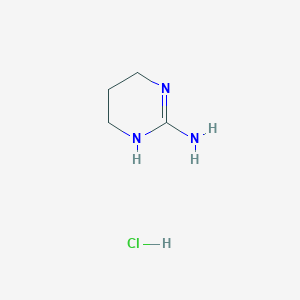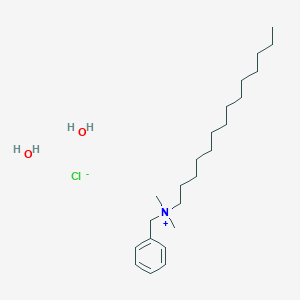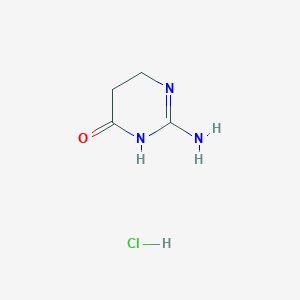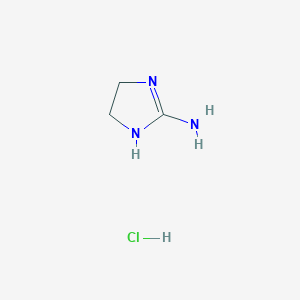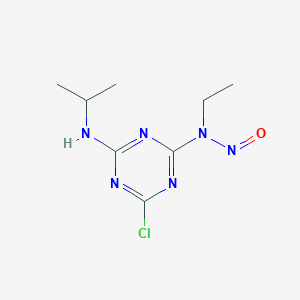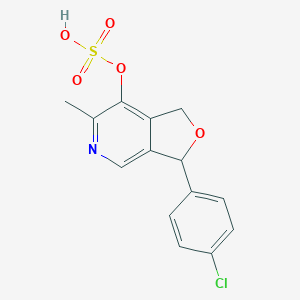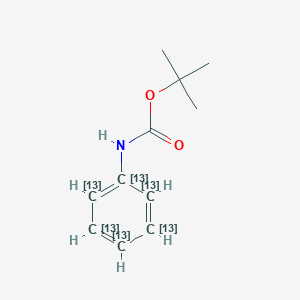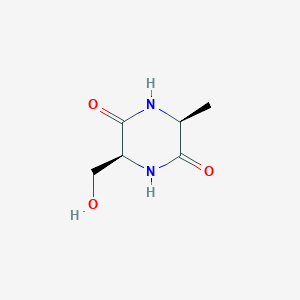![molecular formula C10H11N3O B141020 (10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one CAS No. 132875-37-7](/img/structure/B141020.png)
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one, commonly known as DATD, is a cyclic peptide that has gained significant attention in the field of medicinal chemistry. DATD has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of DATD is not fully understood. However, it is believed to act by disrupting bacterial cell membranes, leading to cell death. DATD has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical And Physiological Effects
DATD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth, induce apoptosis in cancer cells, and modulate immune responses. DATD has also been found to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of DATD is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, DATD is also associated with certain limitations. For example, its complex structure makes it difficult to synthesize, and its mode of action is not fully understood.
Future Directions
There are several future directions for research on DATD. One area of interest is the development of new synthetic methods for producing DATD and related compounds. Another area of focus is the elucidation of the mechanism of action of DATD, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to explore the potential therapeutic applications of DATD, including its use in the treatment of bacterial infections and cancer.
Synthesis Methods
The synthesis of DATD involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified to obtain the final product.
Scientific Research Applications
DATD has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. DATD has also been shown to possess antitumor activity, with promising results in preclinical studies.
properties
CAS RN |
132875-37-7 |
|---|---|
Product Name |
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(10R)-10-amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14)/t7-/m1/s1 |
InChI Key |
WZANXVXLOKIMAM-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](CN2C3=C1C=CC=C3NC2=O)N |
SMILES |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
Canonical SMILES |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
